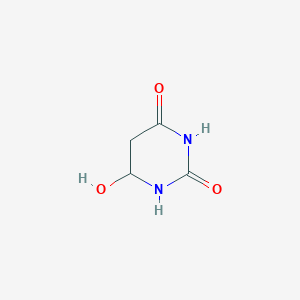
3-(4-Ethylphenyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylphenyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are a group of heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a 4-ethylphenyl group attached to the tetrahydrofuran ring makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)tetrahydrofuran can be achieved through several methods, including:
-
Nucleophilic Substitution: : One common method involves the nucleophilic substitution of a suitable precursor, such as 4-ethylphenyl bromide, with a tetrahydrofuran derivative under basic conditions. This reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
-
Cyclization Reactions: : Another approach involves the cyclization of a suitable precursor, such as 4-ethylphenyl alcohol, with a tetrahydrofuran derivative. This reaction can be catalyzed by acids or bases, depending on the specific conditions required for the cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)tetrahydrofuran can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the tetrahydrofuran ring or the 4-ethylphenyl group are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and bases or acids as catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Ethylphenyl)tetrahydrofuran has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
-
Biology: : It may be used in the study of biological processes and as a potential lead compound for drug discovery.
-
Medicine: : The compound’s derivatives may have potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
-
Industry: : It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)tetrahydrofuran depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler compound with a five-membered ring containing four carbon atoms and one oxygen atom.
4-Ethylphenol: A compound with a phenyl ring substituted with an ethyl group.
3-Phenyl-1,2,4-oxadiazole: A heterocyclic compound with a similar structure but different functional groups.
Uniqueness
3-(4-Ethylphenyl)tetrahydrofuran is unique due to the presence of both the tetrahydrofuran ring and the 4-ethylphenyl group. This combination imparts specific chemical and physical properties that make it useful in various applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.
Properties
IUPAC Name |
3-(4-ethylphenyl)oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMIJKBOGKZXDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/new.no-structure.jpg)
![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)

![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B1149134.png)
![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)




